6-methoxy-2-(methylthio)quinolin-4(1H)-one
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Overview
Description
6-Methoxy-2-(methylthio)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(methylthio)quinolin-4(1H)-one typically involves the reaction of 6-methoxyquinoline with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 2-position with a methylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(methylthio)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(methylthio)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(methylthio)quinolin-4(1H)-one varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Uniqueness
6-Methoxy-2-(methylthio)quinolin-4(1H)-one is unique due to the presence of both a methoxy and a methylthio group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science. The presence of the methylthio group, in particular, can influence the compound’s lipophilicity and ability to interact with biological targets.
Biological Activity
6-Methoxy-2-(methylthio)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives in combating malaria, particularly against Plasmodium falciparum. The antimalarial activity of this compound can be compared with other analogues in terms of their inhibitory concentration (IC50) values.
Table 1: Antimalarial Activity of Quinoline Derivatives
Compound Name | IC50 (D6 strain) | IC50 (W2 strain) |
---|---|---|
This compound | TBD | TBD |
CQ (Chloroquine) | 15.0 ng/mL | 140 ng/mL |
Artemisinin | 11.0 ng/mL | TBD |
Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental assays.
The mechanism of action for quinoline derivatives typically involves the inhibition of plasmodial lactate dehydrogenase (LDH), which is crucial for the survival of the malaria parasite . The effectiveness of these compounds against drug-resistant strains has been a focal point in recent research, demonstrating their potential as alternatives to existing treatments.
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly in relation to various cancer cell lines. Quinoline derivatives are known to exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
Case Study: Breast Cancer
In a study evaluating the antiproliferative effects of various quinoline derivatives, including this compound, significant cytotoxicity was observed against breast cancer cell lines MCF-7 and MDA-MB-468. The compound demonstrated promising results in terms of inhibiting cell growth and inducing apoptosis .
Table 2: Cytotoxicity Against Breast Cancer Cell Lines
Compound Name | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Compound A | 5.0 | 3.5 |
Compound B | 7.5 | 6.0 |
Note: Specific IC50 values for this compound need to be established through further studies.
Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell proliferation and survival, such as topoisomerase I .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored, with some studies indicating effectiveness against a range of bacterial strains. The mechanism often involves DNA intercalation and disruption of bacterial cell wall synthesis.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) for this compound |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Note: Further testing is required to determine MIC values for specific bacterial strains.
Properties
CAS No. |
123420-07-5 |
---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-3-4-9-8(5-7)10(13)6-11(12-9)15-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DMFXZVIMQKVYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)SC |
Origin of Product |
United States |
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